(S)-alpha-Methyl-2-bromophenylalanine H2O
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Overview
Description
(S)-alpha-Methyl-2-bromophenylalanine H2O is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom on the phenyl ring and a methyl group on the alpha carbon, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Methyl-2-bromophenylalanine H2O typically involves the bromination of alpha-methylphenylalanine. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to achieve selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Methyl-2-bromophenylalanine H2O undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Ketones or carboxylic acids.
Reduction: Dehalogenated products.
Scientific Research Applications
(S)-alpha-Methyl-2-bromophenylalanine H2O has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-alpha-Methyl-2-bromophenylalanine H2O involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-Methylphenylalanine: Lacks the bromine atom, resulting in different reactivity and biological activity.
®-alpha-Methyl-2-bromophenylalanine H2O: The enantiomer of the compound, which may exhibit different stereospecific interactions and effects.
2-Bromophenylalanine: Lacks the methyl group on the alpha carbon, affecting its chemical properties and applications.
Uniqueness
(S)-alpha-Methyl-2-bromophenylalanine H2O is unique due to the presence of both the bromine atom and the chiral methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.H2O/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11;/h2-5H,6,12H2,1H3,(H,13,14);1H2/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOLNGGUKWJVRP-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1Br)(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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